2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride

Description

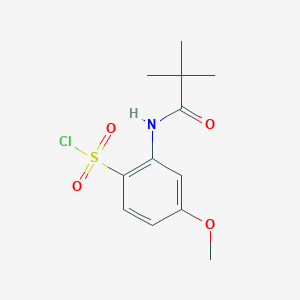

2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride (CAS 1423024-80-9) is a specialized aromatic sulfonyl chloride derivative with the molecular formula C₁₂H₁₆ClNO₄S. Its structure features a methoxy group (-OCH₃) at the 4-position and a bulky 2,2-dimethylpropanamido (-NHC(O)C(CH₃)₃) substituent at the 2-position of the benzene ring, adjacent to the sulfonyl chloride (-SO₂Cl) functional group .

- The amide group in the target compound likely originates from post-sulfonation modifications, such as nucleophilic substitution or coupling reactions.

- Applications: Sulfonyl chlorides are pivotal intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-12(2,3)11(15)14-9-7-8(18-4)5-6-10(9)19(13,16)17/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPANMRQWSLLKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 1423024-80-9, is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C12H16ClNO4S

- Molecular Weight : 305.78 g/mol

- Structural Features : The compound features a sulfonyl chloride functional group, which is reactive and can form covalent bonds with nucleophiles, making it useful in various biochemical applications .

The biological activity of sulfonyl chlorides often involves their reactivity with amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity can be harnessed to modify biomolecules or inhibit specific enzymatic pathways.

- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors of serine proteases by covalently modifying the active site serine residue. This modification can lead to a decrease in enzyme activity, which is crucial for therapeutic applications targeting protease-related diseases.

- Antimicrobial Activity : Some studies indicate that compounds containing sulfonyl chloride groups exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

In Vitro Studies

Research has demonstrated that this compound shows promising results in inhibiting specific bacterial strains.

- Case Study 1 : In a study examining the compound's effect on Escherichia coli, it was found to significantly reduce bacterial growth at concentrations above 50 μM. The mechanism was attributed to the inhibition of the Type III secretion system (T3SS), a critical virulence factor in many pathogenic bacteria .

Cytotoxicity Assays

Another aspect of biological activity is the assessment of cytotoxicity against mammalian cell lines.

- Case Study 2 : The compound was tested on human lung carcinoma cells (A549). Results indicated an IC50 value of approximately 30 μM, suggesting moderate cytotoxic effects. The observed cytotoxicity was linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClNO4S |

| Molecular Weight | 305.78 g/mol |

| CAS Number | 1423024-80-9 |

| IC50 (A549 Cells) | ~30 μM |

| Minimum Inhibitory Concentration (E. coli) | >50 μM |

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the synthesis of pharmaceuticals. Sulfonyl chlorides are commonly used as reactive intermediates in organic synthesis. They can facilitate the introduction of sulfonyl groups into various organic molecules, which is crucial for developing new drugs.

Chemical Reactions

This compound can participate in several chemical reactions:

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, which are important in medicinal chemistry.

- Acylation Reactions: It can act as an acylating agent to introduce acyl groups into substrates, enhancing their biological activity.

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study published in a peer-reviewed journal, researchers utilized 2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride to synthesize a series of novel sulfonamide derivatives. These derivatives exhibited significant antibacterial activity against various strains of bacteria. The study highlighted the compound's effectiveness in modifying existing antibiotics to improve their efficacy and reduce resistance.

Case Study 2: Development of Anticancer Agents

Another research project focused on the use of this compound in developing anticancer agents. The sulfonyl chloride was reacted with different amines to create a library of compounds that were screened for cytotoxicity against cancer cell lines. Preliminary results indicated that several derivatives showed promising activity, making them potential candidates for further development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-(2,2-dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride with analogous sulfonyl chlorides:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1423024-80-9 | C₁₂H₁₆ClNO₄S | 4-OCH₃, 2-(2,2-dimethylpropanamido) | Sulfonyl chloride, amide, methoxy |

| 4-Methoxybenzene-1-sulfonyl chloride | 98-68-0 | C₇H₇ClO₃S | 4-OCH₃ | Sulfonyl chloride, methoxy |

| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | Aliphatic sulfonyl chloride | Sulfonyl chloride |

| 4-Methylsulfonylbenzyl bromide | 53606-06-7 | C₈H₉BrO₂S | 4-SO₂CH₃, benzyl bromide | Sulfonyl, bromide |

Physicochemical Properties

- Electron-withdrawing effects from the sulfonyl chloride and amide groups deactivate the aromatic ring, reducing electrophilic substitution reactivity relative to simpler analogs like methanesulfonyl chloride .

- Solubility: The amide group enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aliphatic sulfonyl chlorides. However, steric bulk may reduce solubility in non-polar solvents .

- Stability :

Crystallographic and Structural Data

- The Cambridge Structural Database (CSD) contains over 500,000 entries, including sulfonyl chloride derivatives analyzed via programs like SHELXL .

- The target compound’s amide group facilitates hydrogen-bonded crystal packing, as seen in porphyrinato structures, enabling precise X-ray diffraction studies . In contrast, 4-methoxybenzene-1-sulfonyl chloride forms less complex lattices due to fewer hydrogen-bonding sites .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride typically involves:

- Formation of the 2,2-dimethylpropanamido moiety by acylation of an appropriate aniline derivative with pivaloyl chloride (trimethylacetyl chloride).

- Introduction of the sulfonyl chloride group onto the aromatic ring, often via chlorosulfonation of a methoxy-substituted benzene ring.

- Purification and isolation of the sulfonyl chloride intermediate.

Stepwise Preparation Details

Preparation of 2-(2,2-Dimethylpropanamido)-4-methoxyaniline (Amide Formation)

- Reaction: Acylation of 4-methoxyaniline with pivaloyl chloride (trimethylacetyl chloride) in the presence of a base such as triethylamine or pyridine.

- Solvent: Dichloromethane or benzene.

- Temperature: Typically maintained between 0°C and room temperature to control reaction rate and selectivity.

- Procedure: The amine and base are dissolved in the solvent and cooled; pivaloyl chloride is added dropwise to maintain temperature control. After completion, the mixture is washed sequentially with aqueous solutions (water, ammonium chloride, sodium bicarbonate) to remove impurities.

- Yield: High yields reported, typically 88–98% depending on conditions.

- Example Data:

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Base | Triethylamine or pyridine | 88–98 | Triethylamine in dichloromethane favored |

| Solvent | Dichloromethane or benzene | Dichloromethane preferred for better control | |

| Temperature | 0–20°C | Dropwise addition of acid chloride | |

| Workup | Aqueous washes, drying over sodium sulfate | Removal of inorganic salts |

Source: Ambeed synthesis examples for related pivalamide compounds

Introduction of Sulfonyl Chloride Group (Chlorosulfonation)

- Reaction: Aromatic sulfonyl chloride formation typically involves chlorosulfonation of the methoxy-substituted aromatic ring using chlorosulfonic acid or sulfuryl chloride.

- Conditions: Controlled temperature (often 0–10°C) to prevent overreaction or decomposition.

- Workup: Quenching with ice or water, followed by extraction and purification.

- Challenges: Maintaining regioselectivity to sulfonylate the 1-position relative to the methoxy group and preserving the amide functionality.

- Yield: Variable, depending on reagent and conditions, but typically moderate to good.

Optimization of Reaction Conditions

A study on sulfonamide preparation from related amides using ammonium iodide as an additive found the following:

- Solvent Effect: Acetonitrile provided superior yields (up to 85%) compared to ethyl acetate and other solvents.

- Temperature Sensitivity: Reaction at room temperature (25°C) gave only trace product; elevated temperatures were necessary.

- Additives: Ammonium iodide was effective; other additives like NH4Cl, PhI(OAc)2, NaI, KI, and I2 were ineffective.

- Mechanistic Insight: The reaction likely proceeds via a radical mechanism, as indicated by inhibition with radical scavengers.

Source: Optimization table and mechanistic discussion from a sulfonamide synthesis study

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation | 4-Methoxyaniline + pivaloyl chloride + base (triethylamine/pyridine) | Dichloromethane or benzene | 0–20°C | 88–98 | Dropwise addition, aqueous workup |

| Sulfonyl chloride introduction | Chlorosulfonic acid or sulfuryl chloride | Usually neat or inert solvent | 0–10°C | Moderate to good | Careful temperature control; regioselectivity critical |

| Sulfonamide coupling (optional) | Ammonium iodide additive, acetonitrile solvent | Acetonitrile | Elevated temp (>25°C) | Up to 85 | Radical mechanism; additive critical for yield |

Detailed Research Findings

- The amide formation is a well-established acylation reaction with high reproducibility and yields, using triethylamine or pyridine as acid scavengers to neutralize HCl formed during reaction.

- The sulfonyl chloride group is introduced via electrophilic aromatic substitution using chlorosulfonic acid or sulfuryl chloride, requiring careful temperature control to avoid side reactions.

- Recent advances in sulfonamide synthesis show that additives like ammonium iodide can facilitate sulfonamide bond formation from sulfonyl chlorides and amines under mild conditions, increasing yields and selectivity.

- Radical inhibitors such as TEMPO suppress the reaction, confirming radical intermediates in sulfonamide formation steps.

- Purification typically involves aqueous washes, drying agents (sodium sulfate), and chromatographic techniques to isolate pure sulfonyl chloride derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Dimethylpropanamido)-4-methoxybenzene-1-sulfonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization:

Sulfonylation : React 4-methoxybenzenesulfonyl chloride with 2,2-dimethylpropanamide under anhydrous conditions.

Purification : Use flash chromatography (e.g., 6:1 hexanes:EtOAc) to isolate the product, achieving yields of 52–58% .

Optimization strategies:

- Control stoichiometry to minimize side reactions (e.g., over-sulfonylation).

- Employ inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Deactivation : Quench residual compound with ice-cold sodium bicarbonate to neutralize acidic byproducts .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.88 ppm in ¹H NMR) and sulfonyl chloride resonance (δ ~166–168 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to verify purity.

- FT-IR : Identify characteristic peaks (e.g., S=O stretch at ~1370–1350 cm⁻¹ and 1160–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the steric bulk of the 2,2-dimethylpropanamido group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Crystallographic Analysis : Structural data (e.g., bond angles and distances from X-ray studies) reveal that the dimethylpropanamido group creates steric hindrance, slowing axial nucleophilic attacks. For example, Fe–N bond lengths in porphyrin complexes are elongated (1.98–2.05 Å) due to steric effects .

- Kinetic Studies : Compare reaction rates with analogs lacking the dimethyl group to quantify steric contributions.

Q. What strategies are effective for resolving contradictions in crystallographic data refinement for metal complexes involving this ligand?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-H atoms.

- Applying twin refinement for datasets with possible twinning .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., C–S bond: ~1.76 Å) .

Q. How can this compound serve as a building block for protease inhibitor design?

- Methodological Answer :

- Mechanistic Insight : The sulfonyl chloride group acts as an electrophile, forming covalent bonds with catalytic residues (e.g., serine in HIV-1 protease).

- Case Study : Macrocyclic inhibitors derived from similar sulfonyl chlorides show enhanced binding affinity (IC₅₀ < 10 nM) due to rigidified conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.